molecular formula C7H5FINO2 B1289280 2-Amino-5-fluoro-3-iodobenzoic acid CAS No. 331647-14-4

2-Amino-5-fluoro-3-iodobenzoic acid

Cat. No.: B1289280
CAS No.: 331647-14-4
M. Wt: 281.02 g/mol
InChI Key: KMUNZXVEAVELGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-fluoro-3-iodobenzoic acid is an organic compound with the molecular formula C7H5FINO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2, 5, and 3 are replaced by an amino group, a fluorine atom, and an iodine atom, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-fluoro-3-iodobenzoic acid typically involves multi-step organic reactions. One common method starts with the iodination of 2-amino-5-fluorobenzoic acid. The reaction is carried out in the presence of an iodine source, such as iodine monochloride, under acidic conditions. The resulting product is then purified through recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

  • Substituted derivatives with various functional groups depending on the nucleophile used.
  • Nitro derivatives from oxidation reactions.
  • Amines from reduction reactions .

Mechanism of Action

The mechanism of action of 2-Amino-5-fluoro-3-iodobenzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The presence of the fluorine and iodine atoms can enhance the compound’s binding affinity and specificity towards its molecular targets .

Comparison with Similar Compounds

Uniqueness: 2-Amino-5-fluoro-3-iodobenzoic acid is unique due to the combination of the amino, fluorine, and iodine substituents on the benzoic acid core. This unique structure imparts distinct chemical properties and potential for diverse applications in various fields .

Properties

IUPAC Name

2-amino-5-fluoro-3-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FINO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUNZXVEAVELGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)N)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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